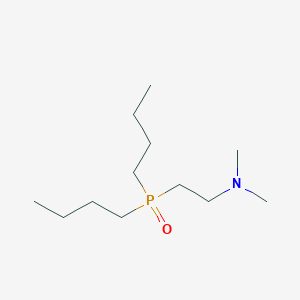
2-(Dibutylphosphoryl)-N,N-dimethylethan-1-amine
Description
2-(Dibutylphosphoryl)-N,N-dimethylethan-1-amine is an organophosphorus compound with the molecular formula C12H28NOP. It is characterized by the presence of a phosphoryl group attached to a dimethylethanamine backbone.
Properties
CAS No. |
61748-80-9 |
|---|---|
Molecular Formula |
C12H28NOP |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-dibutylphosphoryl-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H28NOP/c1-5-7-10-15(14,11-8-6-2)12-9-13(3)4/h5-12H2,1-4H3 |
InChI Key |
ZTOIXKDIRZSVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylphosphoryl)-N,N-dimethylethan-1-amine typically involves the reaction of dibutylphosphoryl chloride with N,N-dimethylethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphoryl chloride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylphosphoryl)-N,N-dimethylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated amines.
Scientific Research Applications
2-(Dibutylphosphoryl)-N,N-dimethylethan-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dibutylphosphoryl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylphosphoryl)-N,N-dimethylethan-1-amine
- 2-(Diphenylphosphoryl)-N,N-dimethylethan-1-amine
- 2-(Dibutylphosphoryl)-N,N-diethylethan-1-amine
Uniqueness
2-(Dibutylphosphoryl)-N,N-dimethylethan-1-amine is unique due to its specific combination of a dibutylphosphoryl group and a dimethylethanamine backbone. This structural arrangement imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, making it valuable for specialized applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


